3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride
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Overview
Description
3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride typically involves the condensation of 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles. The reaction is carried out in pyridine with the addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base . The intermediate amidines are then cyclized to form the 1,2,4-thiadiazine 1,1-dioxide structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride involves its interaction with ATP-sensitive potassium channels, leading to the modulation of potassium ion flow across cell membranes. This activity can result in various physiological effects, including vasodilation and insulin release inhibition . Additionally, the compound has been shown to inhibit certain enzymes, such as xanthine oxidase and aldose reductase, which are involved in oxidative stress and diabetic complications .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its cardiovascular and hypertensive effects.
1,2,4-Pyridothiadiazine 1,1-dioxide: Exhibits similar biological activities, including ATP-sensitive potassium channel opening and enzyme inhibition.
Uniqueness
3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate potassium channels and inhibit key enzymes makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S.ClH/c1-7(11-2)10-12-8-5-3-4-6-9(8)16(14,15)13-10;/h3-7,11H,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUOEJMVYZQKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NS(=O)(=O)C2=CC=CC=C2N1)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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